N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
“N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound . It is also known as 4-Cyclopropylamino-3-nitrophenylboronic acid, pinacol ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, an important boronic acid derivative, was obtained by a five-step substitution reaction .Molecular Structure Analysis
The structure of similar compounds has been confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The single crystal structure was determined using X-ray diffraction analysis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the search results, boronic acids and their derivatives are known to be involved in various chemical reactions, including the Suzuki-Miyaura reaction .Scientific Research Applications
Synthesis and Structural Characterization
This compound and its derivatives have been synthesized and characterized for their structural properties. Wu, Chen, Chen, and Zhou (2021) conducted a study where the title compounds, including N-Cyclopropyl derivatives, were synthesized and characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. The molecular structures were optimized using DFT calculations and compared with X-ray diffraction results (Wu, Chen, Chen, & Zhou, 2021).
Application in Explosive Detection
The compound has been utilized in the detection of explosives. Fu, Yao, Xu, Fan, Jiao, He, Zhu, Cao, and Cheng (2016) researched the use of boron ester derivatives, including N-Cyclopropyl derivatives, as organic thin-film fluorescence probes for explosive detection, particularly for hydrogen peroxide vapor, a signature compound of peroxide-based explosives (Fu et al., 2016).
Fluorescence Probes for Hydrogen Peroxide Detection
Lampard, Sedgwick, Sun, Filer, Hewins, Kim, Yoon, Bull, & James (2018) synthesized a series of boronate ester fluorescence probes, including N-Cyclopropyl derivatives, for detecting hydrogen peroxide (H2O2). These probes showed varying fluorescence responses towards H2O2, demonstrating the potential for sensitive detection applications (Lampard et al., 2018).
Application in Electrolytes for Fluoride Shuttle Batteries
Kucuk and Abe (2020) investigated boron-based compounds, including N-Cyclopropyl derivatives, as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. The study focused on the effects of the acidity strength of borates on electrochemical compatibility, demonstrating the potential for improved battery performance (Kucuk & Abe, 2020).
Electrochromic Materials
Li, Liu, Ju, Zhang, and Zhao (2017) synthesized novel electrochromic materials employing N-Cyclopropyl derivatives. The materials showed promising properties for electrochromic applications, especially in the near-infrared region, indicating potential use in advanced display technologies (Li, Liu, Ju, Zhang, & Zhao, 2017).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon-carbon bond forming reactions .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of complex organic compounds.
Properties
IUPAC Name |
N-cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O4/c1-14(2)15(3,4)22-16(21-14)10-5-8-12(17-11-6-7-11)13(9-10)18(19)20/h5,8-9,11,17H,6-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIFOFRAGQPPBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC3CC3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675191 |
Source
|
Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-36-6 |
Source
|
Record name | N-Cyclopropyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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